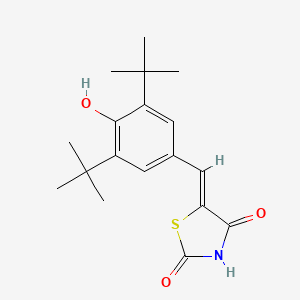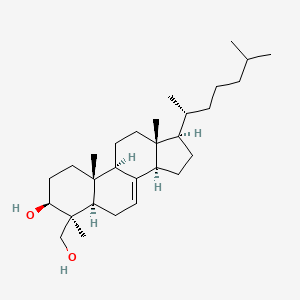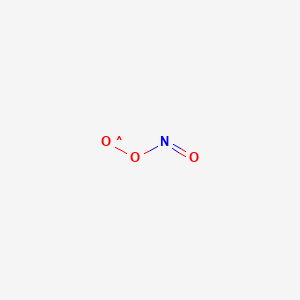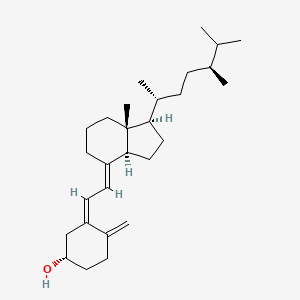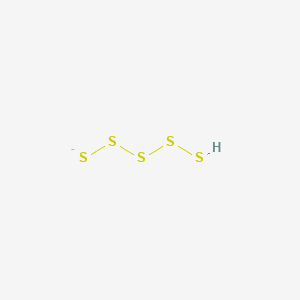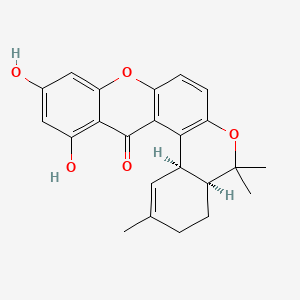
(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- is a naturally occurring xanthone derivative isolated from the root bark of Calophyllum moonii, an endemic species of Sri Lanka. This compound has garnered attention due to its significant antibacterial activity, particularly against vancomycin-resistant Enterococci and vancomycin-sensitive Enterococci .
准备方法
Synthetic Routes and Reaction Conditions: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- can be synthesized through a reaction involving o-halogenated alkynone and a 1,3-dicarbonyl compound in the presence of an inorganic base. The reaction is carried out at room temperature and air, followed by heating to 100°C for 2-8 hours. The product is then separated and purified .
Industrial Production Methods:
化学反应分析
Types of Reactions: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of calozeyloxanthone, while reduction may produce reduced forms of the compound .
科学研究应用
(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the chemical behavior of xanthones and their derivatives.
Biology: Its antibacterial properties make it a valuable compound for studying bacterial resistance mechanisms and developing new antibiotics.
作用机制
(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. This leads to cell lysis and death. The compound also exhibits synergistic effects when used in combination with other antibiotics, enhancing their efficacy against resistant bacterial strains .
相似化合物的比较
Alpha-mangostin: Another xanthone derivative with significant antibacterial activity.
Tovophyllin-B: Known for its activity against mycobacterial strains.
Artoindonesianin-C: Exhibits antimicrobial properties similar to calozeyloxanthone.
Uniqueness: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- stands out due to its potent activity against vancomycin-resistant Enterococci and its ability to synergize with other antibiotics. This makes it a promising candidate for addressing antibiotic resistance, a growing concern in modern medicine .
属性
CAS 编号 |
78859-48-0 |
|---|---|
分子式 |
C23H22O5 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
(4aS,14cR)-11,13-dihydroxy-2,5,5-trimethyl-3,4,4a,14c-tetrahydroisochromeno[4,3-a]xanthen-14-one |
InChI |
InChI=1S/C23H22O5/c1-11-4-5-14-13(8-11)19-17(28-23(14,2)3)7-6-16-21(19)22(26)20-15(25)9-12(24)10-18(20)27-16/h6-10,13-14,24-25H,4-5H2,1-3H3/t13-,14+/m1/s1 |
InChI 键 |
RBXROYGIOKBJIU-KGLIPLIRSA-N |
SMILES |
CC1=CC2C(CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |
手性 SMILES |
CC1=C[C@@H]2[C@H](CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |
规范 SMILES |
CC1=CC2C(CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |
Key on ui other cas no. |
78859-48-0 |
同义词 |
calozeyloxanthone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


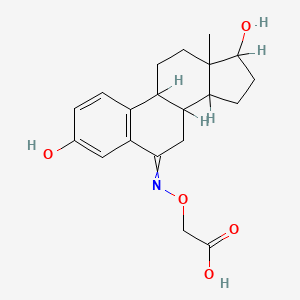
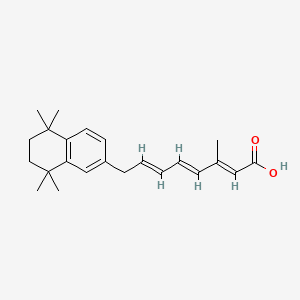

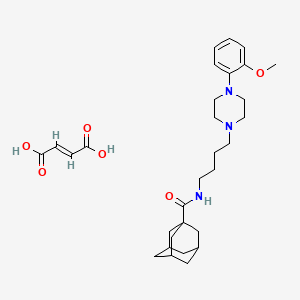
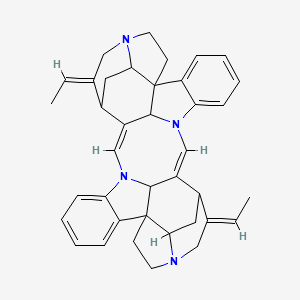

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)
